Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . It is a derivative of glucosamine, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an isopropyl group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a substrate-assisted catalytic mechanism, forming an oxazoline intermediate .
Biochemical Pathways
It’s known to play a crucial role in the synthesis of glycosides, glycoproteins, and antibiotics .
Result of Action
It’s known to be significant in the biomedical industry, particularly in the treatment of diverse ailments, encompassing bacterial and viral infections, cancer, and inflammation .
Action Environment
It’s known that the compound should be stored at 2-8°c, in sealed storage, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with isopropyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of glycosyl donors and acceptors in the presence of a catalyst like zinc iodide (ZnI2) to achieve high yields and selectivity . The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-acetylglucosamine derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various N-acetylglucosamine derivatives, amine derivatives, and substituted glucopyranosides .
Scientific Research Applications
Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and cartilage-protective agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranose: A closely related compound with similar structural features but without the isopropyl group.
N-Acetyl-D-glucosamine: Another derivative of glucosamine with widespread use in biochemical research.
Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but with a benzyl group instead of an isopropyl group.
Uniqueness
Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its isopropyl substitution, which can enhance its stability and bioavailability compared to other glucosamine derivatives. This makes it particularly useful in the development of pharmaceuticals and biochemical research .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHJQINNMOQHDM-ISUQUUIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428814 | |
Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78341-33-0 | |
Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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